N-[4-(1-pyrrolidinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-[4-(1-pyrrolidinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.231062557 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Studies such as those by Artheswari et al. (2019) on N-(pyridin-2-ylmethyl)benzamide derivatives focus on crystal structure and Hirshfeld surface analysis, which are crucial for understanding the molecular geometry, electronic structure, and intermolecular interactions of complex organic molecules. Such analyses can reveal how modifications in the structure can affect the physical and chemical properties of these compounds (G. Artheswari, V. Maheshwaran, & N. Gautham, 2019).
Synthesis and Biological Evaluation
The discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide by Zhou et al. (2008) involves the design, synthesis, and biological evaluation of small molecule inhibitors. Such research is pivotal for the development of new pharmaceuticals, offering insights into the methods for synthesizing and evaluating the biological activities of complex molecules, which could be adapted for research on N-[4-(1-pyrrolidinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide (Nancy Z. Zhou et al., 2008).
Photocatalytic Degradation
Research by Maillard-Dupuy et al. (1994) on the photocatalytic degradation of pyridine in water provides an example of how this compound could be studied in environmental science contexts. Understanding the degradation pathways and products of organic compounds in the presence of photocatalysts is vital for assessing their environmental impact and for the development of methods to mitigate pollution (C. Maillard-Dupuy et al., 1994).
Polyimide Films
The preparation and characterization of novel polyimide films containing amide groups by Luo et al. (2011) explore the potential of incorporating specific functional groups into polymers to enhance their mechanical properties and thermal stability. This research indicates the broader applications of benzamide derivatives in materials science, suggesting a possible area of exploration for this compound (Longbo Luo et al., 2011).
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-23(21-9-5-20(6-10-21)18-25-13-1-2-14-25)24-17-19-7-11-22(12-8-19)26-15-3-4-16-26/h5-12H,1-4,13-18H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSGPYPMKCFNPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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